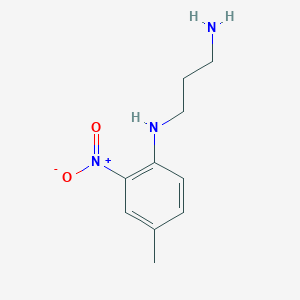

N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine

Descripción general

Descripción

Epicept NP-1 es una crema analgésica tópica de venta con receta diseñada para proporcionar un alivio efectivo y a largo plazo del dolor de las neuropatías periféricas. Las neuropatías periféricas son condiciones médicas causadas por daño a los nervios del sistema nervioso periférico, que incluye los nervios que van desde el cerebro y la médula espinal hasta el resto del cuerpo . Epicept NP-1 Cream es una formulación patentada que contiene dos medicamentos aprobados por la FDA, amitriptilina (un antidepresivo ampliamente utilizado) y ketamina (un antagonista de NMDA que se utiliza como anestésico) .

Métodos De Preparación

Epicept NP-1 es una formulación de crema tópica que combina dos ingredientes farmacéuticos activos: amitriptilina y ketamina. La preparación implica los siguientes pasos:

Síntesis de amitriptilina: La amitriptilina se sintetiza a través de un proceso de varios pasos que comienza con la dibenzosuberona.

Síntesis de ketamina: La ketamina se sintetiza a partir de ciclohexanona a través de una serie de reacciones que incluyen bromación, aminación y ciclización.

Formulación de Epicept NP-1 Cream: Los ingredientes activos, amitriptilina y ketamina, se combinan en proporciones específicas (4% amitriptilina y 2% ketamina) con una base de crema adecuada para crear la formulación tópica final.

Análisis De Reacciones Químicas

Epicept NP-1 experimenta diversas reacciones químicas debido a la presencia de sus ingredientes activos:

Reducción: La ketamina se puede reducir a su correspondiente amina secundaria en condiciones apropiadas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Nucleófilos: Amoniaco, aminas primarias.

Los principales productos formados a partir de estas reacciones incluyen N-óxidos, aminas secundarias y derivados sustituidos .

Aplicaciones Científicas De Investigación

Chemical Research Applications

N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine has been utilized as an intermediate in organic synthesis. Its unique structural properties allow researchers to explore various chemical reactions and mechanisms. Below are key applications in chemical research:

| Application | Description |

|---|---|

| Synthesis Intermediate | Used to create more complex organic molecules through various synthetic pathways. |

| Reactivity Studies | Investigated for its reactivity patterns in different chemical environments, aiding in the understanding of reaction mechanisms. |

The compound has shown potential biological activity, making it a candidate for further research in pharmacology and biochemistry:

| Biological Application | Description |

|---|---|

| Enzyme Interaction Studies | Used in assays to examine its effects on enzyme inhibition and binding affinity, providing insights into its biological mechanisms. |

| Pharmaceutical Development | Investigated as a lead compound for developing new drugs targeting infectious diseases or cancer due to its structural properties that may enhance pharmacological effects. |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential:

| Medicinal Application | Description |

|---|---|

| Drug Development | Its properties may allow it to serve as a scaffold for designing novel therapeutic agents with improved efficacy against specific diseases. |

| Anti-inflammatory Potential | The nitrophenyl group suggests possible applications in anti-inflammatory drug design, warranting further investigation into its bioactivity. |

Case Study 1: Enzyme Inhibition Assay

In a study investigating enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. The results indicated significant inhibition of specific enzymes, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Novel Compounds

Researchers have successfully synthesized derivatives of this compound by modifying the nitrogen atoms within the structure. These derivatives exhibited enhanced biological activity compared to the parent compound, highlighting the importance of structural modifications in drug design.

Mecanismo De Acción

El mecanismo de acción de Epicept NP-1 involucra los efectos combinados de sus ingredientes activos, amitriptilina y ketamina:

Amitriptilina: La amitriptilina inhibe la recaptación de noradrenalina y serotonina, lo que lleva a un aumento de los niveles de estos neurotransmisores en la hendidura sináptica.

Ketamina: La ketamina actúa como un antagonista del receptor NMDA, bloqueando los efectos excitatorios del glutamato sobre estos receptores.

La acción combinada de estos mecanismos da como resultado un alivio efectivo del dolor para los pacientes con neuropatías periféricas .

Comparación Con Compuestos Similares

Epicept NP-1 se puede comparar con otras formulaciones analgésicas tópicas y medicamentos orales utilizados para el manejo del dolor neuropático:

Gabapentina: La gabapentina es un medicamento oral que se utiliza comúnmente para el dolor neuropático.

Lidocaína: La lidocaína es otro analgésico tópico utilizado para el dolor neuropático.

Epicept NP-1 es único en su combinación de amitriptilina y ketamina, proporcionando un doble mecanismo de acción que se dirige tanto a los canales de sodio como a los receptores NMDA .

Compuestos similares incluyen:

- Gabapentina

- Lidocaína

- Capsaicina

Estas comparaciones resaltan la singularidad de Epicept NP-1 al proporcionar un enfoque multifacético para el manejo del dolor neuropático .

Actividad Biológica

N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The structure features a nitrophenyl group attached to a propane-1,3-diamine backbone, which contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

The mechanisms by which this compound exerts its biological effects are still under exploration. Key hypotheses include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions and potential therapeutic effects against diseases such as cancer or infections.

- Receptor Modulation : There is potential for this compound to modulate receptor activity, impacting signaling pathways within cells. Such interactions could be crucial for developing drugs targeting receptor-mediated processes .

Case Studies and Research Findings

Several studies have examined the biological activities of related compounds and provided insights into the potential effects of this compound:

Propiedades

Key on ui mechanism of action |

The mechanism(s) of action are unclear for Epicept. Both ketamine and amitriptyline inhibit N-methyl-D-aspartate receptors in neuronal preparations and may be involved in sensitization of tetrodotoxin-resistant Na+ currents in nociceptors by blocking Na+ channels. In producing antihyperalgesia with pretreatment, but not posttreatment, regimens, ketamine and amitriptyline resemble the profile of a µ-opioid receptor agonist. In addition to the above effects, amitriptyline also inhibits noradrenaline, 5-HT, and adenosine uptake; inter-acts with opioid mechanisms; blocks Ca2+ channels; and blocks cholinergic, histamine H1, 5-HT2, and {alpha}-adrenergic receptors. Accordingly there are many possible mechanisms at work. |

|---|---|

Fórmula molecular |

C10H15N3O2 |

Peso molecular |

209.24 g/mol |

Nombre IUPAC |

N'-(4-methyl-2-nitrophenyl)propane-1,3-diamine |

InChI |

InChI=1S/C10H15N3O2/c1-8-3-4-9(12-6-2-5-11)10(7-8)13(14)15/h3-4,7,12H,2,5-6,11H2,1H3 |

Clave InChI |

FKZUPMCBVURANR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-] |

SMILES canónico |

CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.